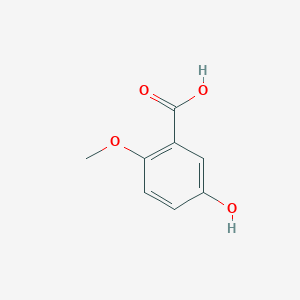
5-Hydroxy-2-methoxybenzoic acid
Descripción general
Descripción
5-Hydroxy-2-methoxybenzoic acid, also known as 5-Methoxysalicylic acid, is an organic compound with the linear formula CH3OC6H3(OH)CO2H12. It is used as a matrix additive which enhances the electrical conductivity of the matrix crystal during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS)1234.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-Hydroxy-2-methoxybenzoic acid. However, benzoic acid derivatives are important building blocks used in many pharmaceutical compounds and in organic synthesis5.Molecular Structure Analysis
The molecular weight of 5-Hydroxy-2-methoxybenzoic acid is 168.1512. The SMILES string representation is COc1ccc(O)c(c1)C(O)=O1. The InChI representation is 1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 5-Hydroxy-2-methoxybenzoic acid. However, it’s worth noting that benzoic acid derivatives are often involved in a variety of chemical reactions due to their carboxylic acid group.Physical And Chemical Properties Analysis
5-Hydroxy-2-methoxybenzoic acid is a powder with a melting point of 141-143 °C (lit.)1. It has an assay of 98%1.Aplicaciones Científicas De Investigación
-
Scientific Field: Analytical Chemistry
- Application : 5-Hydroxy-2-methoxybenzoic acid is used as a matrix additive to enhance the electrical conductivity of the matrix crystal during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .
- Method of Application : The compound is added to the matrix crystal to improve its electrical conductivity. This is crucial for the MALDI-MS process, which relies on the ionization of the sample for analysis .
- Results : The addition of 5-Hydroxy-2-methoxybenzoic acid to the matrix crystal enhances the performance of MALDI-MS, leading to more accurate and reliable results .
-
Scientific Field: Phytochemistry
- Application : Hydroxybenzoic acids, including 5-Hydroxy-2-methoxybenzoic acid, are widely studied bioactive compounds belonging to plants’ secondary metabolites .
- Method of Application : These compounds are extracted from plants and fruits for further study and application .
- Results : Hydroxybenzoic acids have been found to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities . These findings support their application in the cosmetic, food, pharmaceutical, and health industries .
-
Scientific Field: Mass Spectrometry
- Application : 5-Hydroxy-2-methoxybenzoic acid is used in combination with 2,5-Dihydroxybenzoic acid (DHB) to form a “super DHB” with higher sensitivity .
- Method of Application : This compound is used as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry .
- Results : The use of 5-Hydroxy-2-methoxybenzoic acid in combination with DHB enhances the sensitivity of MALDI-TOF mass spectrometry, allowing for more accurate detection and quantification of analytes .
-
Scientific Field: Phytochemistry
- Application : Syringic acid, a derivative of 5-Hydroxy-2-methoxybenzoic acid, is known as a phytochemical and one of the bioeffective or poorly soluble Hydroxybenzoic Acids (HBAs) .
- Method of Application : These compounds are extracted from plants and fruits for further study and application .
- Results : Syringic acid facilitates oxidation, polymerization, or condensation reactions, and has important capabilities toward different areas .
-
Scientific Field: Mass Spectrometry
- Application : 5-Hydroxy-2-methoxybenzoic acid is used in combination with 2,5-Dihydroxybenzoic acid (DHB) to form a “super DHB” with higher sensitivity .
- Method of Application : This compound is used as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry .
- Results : The use of 5-Hydroxy-2-methoxybenzoic acid in combination with DHB enhances the sensitivity of MALDI-TOF mass spectrometry, allowing for more accurate detection and quantification of analytes .
-
Scientific Field: Phytochemistry
- Application : Syringic acid, a derivative of 5-Hydroxy-2-methoxybenzoic acid, is known as a phytochemical and one of the bioeffective or poorly soluble Hydroxybenzoic Acids (HBAs) .
- Method of Application : These compounds are extracted from plants and fruits for further study and application .
- Results : Syringic acid facilitates oxidation, polymerization, or condensation reactions, and has important capabilities toward different areas .
Safety And Hazards
The safety data sheet for 5-Hydroxy-2-methoxybenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system6.
Direcciones Futuras
While I couldn’t find specific future directions for 5-Hydroxy-2-methoxybenzoic acid, it’s worth noting that benzoic acid derivatives are widely used in pharmaceutical compounds and organic synthesis5. Therefore, research into new synthesis methods, applications, and safety measures for these compounds is likely to continue.
Propiedades
IUPAC Name |
5-hydroxy-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMQSVMVTHLCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594102 | |
| Record name | 5-Hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methoxybenzoic acid | |
CAS RN |
61227-25-6 | |
| Record name | 5-Hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1612053.png)
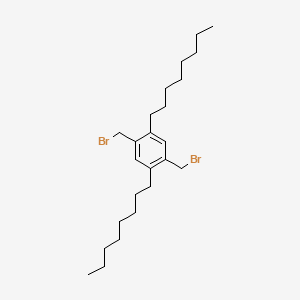
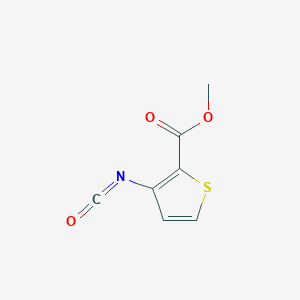
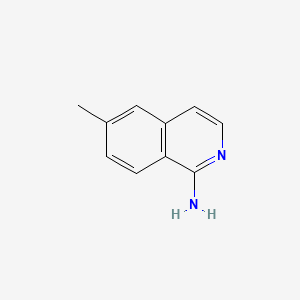
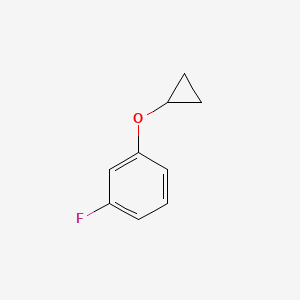
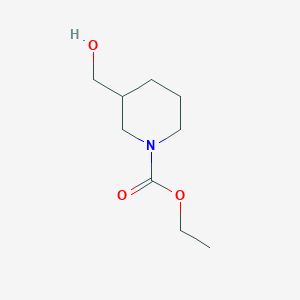
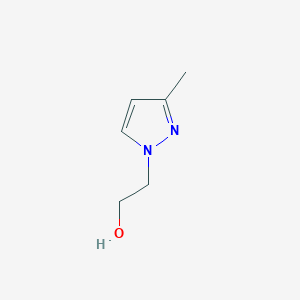
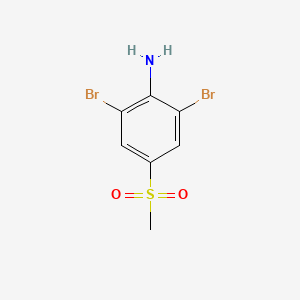
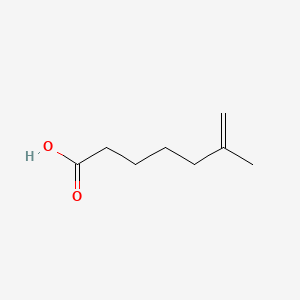
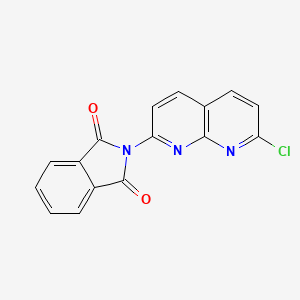
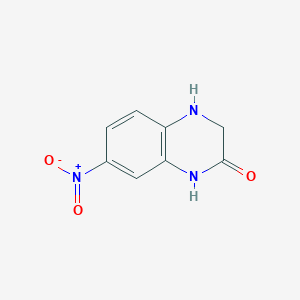

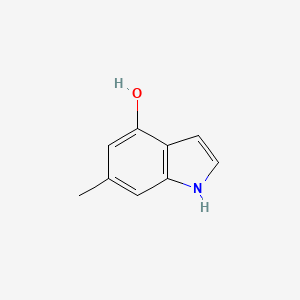
![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)